molecular formula C10H8BrNO4 B6240317 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 2375274-40-9

6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B6240317
CAS No.: 2375274-40-9
M. Wt: 286.1
InChI Key:
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Description

6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C10H8BrNO4 and a molecular weight of 286.08 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-2-quinolones. For instance, the reaction of 4-hydroxy-2-quinolone with bromine in the presence of a suitable solvent such as acetic acid can yield the desired product . Another method involves the cyclization of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process requires stringent control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the product. The compound is usually isolated and purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinolone derivative with a carbonyl group, while substitution of the bromine atom can produce various substituted quinoline derivatives.

Scientific Research Applications

6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolone: Lacks the bromine atom and carboxylic acid group.

    6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl and carboxylic acid groups.

    4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the bromine and carboxylic acid groups.

Uniqueness

6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the combination of functional groups present on the quinoline ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2375274-40-9

Molecular Formula

C10H8BrNO4

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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